molecular formula C9H7BrFIO2 B2525754 Ethyl 5-bromo-4-fluoro-2-iodobenzoate CAS No. 1509083-82-2

Ethyl 5-bromo-4-fluoro-2-iodobenzoate

Cat. No.: B2525754
CAS No.: 1509083-82-2
M. Wt: 372.96
InChI Key: BKEZKQXIWHPMCV-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-4-fluoro-2-iodobenzoate (CAS: 1509083-82-2) is a halogen-substituted benzoate ester with the molecular formula C₉H₇BrFIO₂ and a molecular weight of 372.96 g/mol . The compound features three distinct halogen substituents on the aromatic ring: bromine at position 5, fluorine at position 4, and iodine at position 2. The ethyl ester group at the carboxyl position contributes to its relatively high molecular weight compared to simpler benzoate derivatives.

This compound is primarily utilized in laboratory settings for synthetic chemistry research, as indicated by supplier documentation that emphasizes its restriction to non-pharmaceutical, non-agricultural, and non-consumable applications .

Properties

IUPAC Name

ethyl 5-bromo-4-fluoro-2-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFIO2/c1-2-14-9(13)5-3-6(10)7(11)4-8(5)12/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEZKQXIWHPMCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1I)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-bromo-4-fluoro-2-iodobenzoate can be synthesized through a multi-step process involving the introduction of bromine, fluorine, and iodine substituents onto the benzoic acid ring. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and may involve additional purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-4-fluoro-2-iodobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted benzoates depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the benzoate.

    Reduction Products: Reduced derivatives of the benzoate.

    Hydrolysis Products: 5-bromo-4-fluoro-2-iodobenzoic acid and ethanol.

Scientific Research Applications

Ethyl 5-bromo-4-fluoro-2-iodobenzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various chemical reactions and studies involving halogenated aromatic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.

    Medicine: Explored for its potential therapeutic applications, particularly in the design of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-4-fluoro-2-iodobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets, leading to various biological effects. The exact molecular pathways involved can vary depending on the specific context and application .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Parameters

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Predicted CCS (Ų) [M+H]+⁠¹ Key Applications
This compound C₉H₇BrFIO₂ 372.96 Br (5), F (4), I (2) Not reported Lab-scale synthesis
Mthis compound C₈H₅BrFIO₂ 358.93 Br (5), F (4), I (2) 154.7 Research intermediates
Ethyl 5-bromo-2-chloro-4-fluorobenzoate C₉H₇BrClFO₂ 281.51 Br (5), Cl (2), F (4) Not reported Specialty chemicals

¹Collision Cross Section (CCS) data derived from ion mobility spectrometry predictions for methyl ester .

Key Observations:

Ester Group Impact : Replacing the ethyl group in the target compound with a methyl group (as in the methyl analog) reduces molecular weight by ~14 g/mol. This difference may influence solubility and chromatographic behavior.

Halogen Substitution: Iodine vs. Chlorine: The iodine atom at position 2 in the target compound contributes significantly to its higher molecular weight compared to the chloro-substituted analog (372.96 vs. 281.51 g/mol). Iodine’s larger atomic radius and polarizability may also enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), though direct evidence is unavailable in the provided sources.

Collision Cross Section (CCS) and Mass Spectrometry

For Mthis compound , CCS values vary with adducts:

  • [M+H]⁺ : 154.7 Ų
  • [M+Na]⁺ : 151.9 Ų
  • [M+NH₄]⁺ : 155.1 Ų

The ethyl analog’s CCS remains unreported, but its larger ester group suggests marginally higher values due to increased molecular volume.

Biological Activity

Ethyl 5-bromo-4-fluoro-2-iodobenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound features a benzene ring with three halogen substituents (bromine, fluorine, and iodine) and an ethyl ester functional group. Its molecular formula is C10_{10}H8_{8}BrFIO2_2, with a molecular weight of approximately 372.96 g/mol. The presence of these halogens significantly influences its reactivity and biological properties, making it a compound of interest for various applications in drug discovery and development.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. These interactions may include:

  • Enzyme Inhibition : The compound may act as an inhibitor or modulator of various enzymes, which can alter metabolic pathways and cellular functions.
  • Receptor Binding : It may bind to specific receptors, influencing signal transduction processes.
  • DNA Interaction : The compound's structure allows for potential interactions with DNA, impacting replication or transcription processes.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against a range of microbial pathogens, suggesting its potential use in developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for anticancer properties. Preliminary studies suggest that derivatives of this compound may exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for therapeutic applications as it minimizes adverse effects on healthy tissues .

Case Studies

  • Anticancer Efficacy : In vitro studies on various cancer cell lines demonstrated that this compound derivatives showed IC50_{50} values in the low micromolar range, indicating potent anticancer activity. For example, one study reported an IC50_{50} value as low as 19 nM against specific T-cell malignancies .
  • Enzyme Inhibition : A study focused on the inhibition of purine nucleoside phosphorylase (PNP) revealed that certain derivatives exhibited high selectivity and potency against PNP from Mycobacterium tuberculosis, showcasing the potential for targeting specific pathogens while minimizing effects on human enzymes .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialEffective against various pathogens
AnticancerSelective cytotoxicity in cancer cells
Enzyme InhibitionHigh potency against PNP

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